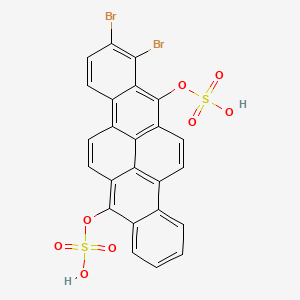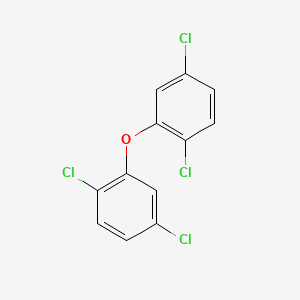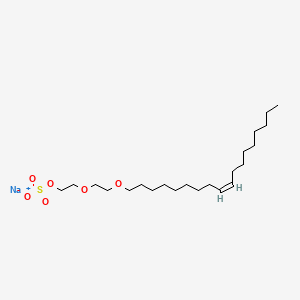
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol is an organic compound with the molecular formula C20H28O It is a derivative of naphthol, characterized by the presence of cyclopentyl groups and a tetrahydronaphthol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol can be synthesized through several methods. One common approach involves the partial reduction of 1-naphthol using catalytic hydrogenation. This process typically employs homogeneous or heterogeneous catalysts under controlled conditions to achieve the desired reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Applications De Recherche Scientifique
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of photochemical transformations and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Mécanisme D'action
The mechanism of action of 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A closely related compound with similar structural features but lacking the cyclopentyl groups.
1-Naphthol: The parent compound from which 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol is derived.
Uniqueness
This compound is unique due to the presence of cyclopentyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
60834-67-5 |
|---|---|
Formule moléculaire |
C20H28O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1,3-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H28O/c21-20-18(14-7-1-2-8-14)13-16-11-5-6-12-17(16)19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |
Clé InChI |
ZRLFRSNTOXEEAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=C(C(=C3CCCCC3=C2)C4CCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)



